![molecular formula C22H16O3 B14641713 Methanone, (4-hydroxyphenyl)[2-(phenylmethyl)-3-benzofuranyl]- CAS No. 55877-40-2](/img/structure/B14641713.png)
Methanone, (4-hydroxyphenyl)[2-(phenylmethyl)-3-benzofuranyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, (4-hydroxyphenyl)[2-(phenylmethyl)-3-benzofuranyl]- is a complex organic compound with a unique structure that includes a benzofuran ring, a phenylmethyl group, and a hydroxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-hydroxyphenyl)[2-(phenylmethyl)-3-benzofuranyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzofuran Ring: The benzofuran ring is synthesized through a cyclization reaction involving a phenol derivative and an aldehyde.
Introduction of Phenylmethyl Group: The phenylmethyl group is introduced via a Friedel-Crafts alkylation reaction.
Attachment of Hydroxyphenyl Group: The hydroxyphenyl group is attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, (4-hydroxyphenyl)[2-(phenylmethyl)-3-benzofuranyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing
Eigenschaften
CAS-Nummer |
55877-40-2 |
|---|---|
Molekularformel |
C22H16O3 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
(2-benzyl-1-benzofuran-3-yl)-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C22H16O3/c23-17-12-10-16(11-13-17)22(24)21-18-8-4-5-9-19(18)25-20(21)14-15-6-2-1-3-7-15/h1-13,23H,14H2 |
InChI-Schlüssel |
AQNNLGWKMDCSLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


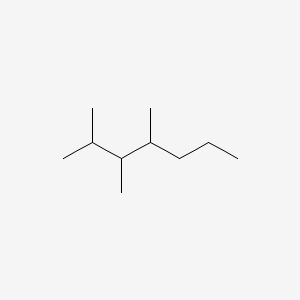
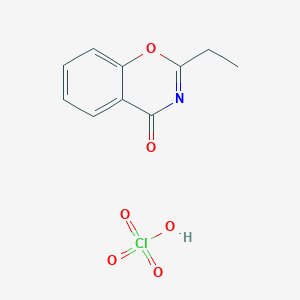
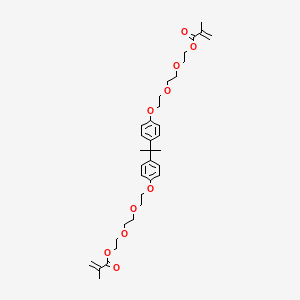
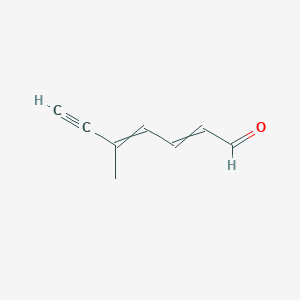

![Bicyclo[3.3.1]nonane-2-carbaldehyde](/img/structure/B14641664.png)
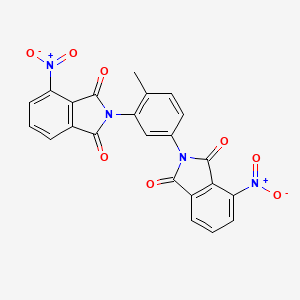
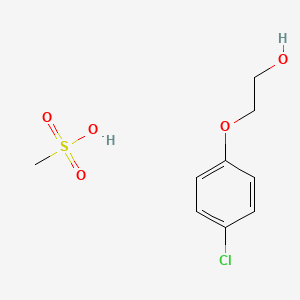
![6,6-Dichloro-3,3-dimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14641672.png)


![Methyl (E)-3-[2-[2-[(E)-2-methoxycarbonylvinyl]phenyl]phenyl]prop-2-enoate](/img/structure/B14641696.png)


